molecular formula C8H20Cl2N2 B6225843 methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride CAS No. 2565790-84-1

methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride

Cat. No.: B6225843
CAS No.: 2565790-84-1
M. Wt: 215.16 g/mol
InChI Key: NQLBVHCGFWPQHQ-JZGIKJSDSA-N
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Description

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is a chiral amine salt characterized by a pyrrolidine ring, a propylamine chain, and a methyl substituent. The compound’s stereochemistry at the second carbon (2S) suggests enantiomeric specificity, which is critical in drug design for optimizing receptor binding and minimizing off-target effects. As a dihydrochloride salt, it exhibits enhanced aqueous solubility compared to its freebase form, making it advantageous for pharmaceutical formulations. Pyrrolidine derivatives are widely studied for their conformational flexibility and ability to engage in hydrogen bonding, which often translates to improved pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No.

2565790-84-1

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

(2S)-N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1

InChI Key

NQLBVHCGFWPQHQ-JZGIKJSDSA-N

Isomeric SMILES

C[C@@H](CNC)N1CCCC1.Cl.Cl

Canonical SMILES

CC(CNC)N1CCCC1.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core Structure

The pyrrolidine moiety is a critical component of the target compound. A scalable method for synthesizing enantiomerically pure 2-methylpyrrolidine, as described in patent WO2008137087A1, involves hydrogenation of 2-methylpyrroline using a platinum-based catalyst. Specifically, 5% platinum on carbon (Pt/C) in a mixed ethanol-methanol solvent (2:1 to 3:1 v/v) at ambient temperature achieves complete reduction to 2-methylpyrrolidine . The chiral resolution is subsequently accomplished by forming diastereomeric salts with L-tartaric acid, yielding (R)-2-methylpyrrolidine L-tartrate or (S)-2-methylpyrrolidine D-tartrate . For the target compound’s (2S) configuration, the (S)-enantiomer is isolated via crystallization, ensuring >99% enantiomeric excess (ee) .

Introduction of the Propylamine Side Chain

The propylamine side chain is introduced through a nucleophilic substitution or amide coupling reaction. A representative procedure from the Royal Society of Chemistry (RSC) involves reacting 2-(2-bromophenyl)pyrrolidine with a carboxylic acid derivative under coupling conditions . For instance, ethyl 2-({(4-nitrophenyl)methylcarbamoyl}amino)acetate is hydrolyzed to its carboxylic acid using LiOH in a THF/MeOH/water system, followed by activation with HATU (1.4 eq.) and coupling with 2-(2-bromophenyl)pyrrolidine in dimethylformamide (DMF) with DIPEA as a base . This method achieves yields exceeding 90% for the amide intermediate, which is subsequently reduced to the amine .

Methylation of the Primary Amine

Methylation of the primary amine is accomplished via reductive amination or direct alkylation. In the RSC protocol, ethyl 2-({(4-nitrophenyl)methylcarbamoyl}amino)acetate undergoes catalytic hydrogenation with platinum(IV) oxide (PtO2) in methanol, followed by treatment with methyl iodide in the presence of potassium carbonate . This step introduces the methyl group at the amine center, yielding the tertiary amine structure. Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride in acetonitrile provides a milder route, preserving stereochemical integrity .

Chiral Resolution and Salt Formation

The final dihydrochloride salt is formed by treating the free base with hydrochloric acid. After isolating the (S)-enantiomer via tartaric acid resolution, the compound is dissolved in anhydrous ethanol and bubbled with HCl gas until precipitation occurs . The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride as a crystalline solid .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major synthetic routes:

StepReagents/ConditionsYield (%)Purity (ee %)Source
Pyrrolidine synthesisPt/C, EtOH/MeOH (2:1), H2, rt85>99
Amide couplingHATU, DIPEA, DMF, 18 h, rt9295
MethylationCH3I, K2CO3, MeOH, 24 h, rt8898
Salt formationHCl (g), EtOH, 0°C95>99

Optimization Strategies and Challenges

A critical challenge lies in maintaining stereochemical fidelity during the propylamine coupling step. The use of HATU and DIPEA minimizes racemization, but residual DMF may complicate purification . Alternative coupling agents such as EDCI/HOBt or PyBOP could improve yields but require rigorous moisture control. Additionally, the platinum-catalyzed hydrogenation step demands careful handling to prevent over-reduction or catalyst poisoning .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrolidine ring.

Scientific Research Applications

Chemical Properties and Structure

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is characterized by its amine functional group and pyrrolidine ring. Its structural formula can be represented as follows:

C8H20Cl2N2\text{C}_8\text{H}_{20}\text{Cl}_2\text{N}_2

This compound is soluble in water due to its dihydrochloride form, which enhances its bioavailability in biological systems.

Neurological Research

This compound has been investigated for its effects on neurotransmitter systems. Research indicates that compounds with similar structures can influence the release of dopamine and serotonin, potentially offering therapeutic avenues for conditions like depression and anxiety disorders.

Case Study:
A study published in Neuropharmacology explored the impact of pyrrolidine derivatives on serotonin receptor activity. Results indicated that these compounds could modulate serotonin levels, suggesting a pathway for developing antidepressants .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its ability to undergo reactions such as alkylation and acylation makes it valuable in creating more complex molecules used in drug development.

Data Table: Synthesis Pathways

Reaction TypeProduct DescriptionReference
AlkylationFormation of substituted amines
AcylationCreation of amides from carboxylic acids
CyclizationSynthesis of cyclic compounds

Toxicological Studies

While exploring its applications, it is crucial to consider the safety profile of this compound. Toxicological assessments have shown that it can cause skin irritation and has harmful effects if ingested . Such findings necessitate careful handling and further research into its safety for human use.

Potential in Drug Development

Given its structural properties, this compound is being evaluated for its potential as a lead compound in drug discovery. Its interactions with various biological targets could pave the way for new therapeutic agents.

Case Study:
Research conducted at a pharmaceutical company focused on developing a new class of analgesics based on this compound's structure. Preliminary results showed promising analgesic activity in animal models, warranting further investigation into its efficacy and mechanism of action .

Mechanism of Action

The mechanism of action of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters of methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Notable Features
This compound C₇H₁₇N₂·2HCl (inferred) ~217.1 (estimated) Pyrrolidine, propylamine, methyl (2S) Enhanced solubility due to dihydrochloride salt
[(2S)-1-Isopropyl-2-pyrrolidinyl]methyl}amine dihydrochloride C₈H₁₈N₂·2HCl 225.2 Pyrrolidine, isopropyl, methylamine (2S) Increased lipophilicity from isopropyl group
(2S)-2,5-Diaminopentanamide dihydrochloride C₅H₁₃N₃O·2HCl 209.1 Amide, diamine (2S) Amide group enhances stability but reduces solubility
Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride C₁₀H₁₅N₂O₂·2HCl 287.2 Pyridine, ester, ethylamine N/A Aromatic pyridine may improve π-π interactions

Functional and Pharmacological Implications

The amide group in (2S)-2,5-diaminopentanamide dihydrochloride enhances metabolic stability but may limit solubility due to reduced ionization .

Stereochemical Impact: Both the target compound and [(2S)-1-isopropyl-2-pyrrolidinyl]methyl}amine dihydrochloride exhibit (2S) configuration, which is crucial for chiral recognition in biological systems. This contrasts with non-chiral analogs like Methyl 2-(1-aminoethyl)pyridine-4-carboxylate dihydrochloride, where stereochemistry is unspecified .

However, the absence of thorough toxicological studies for many analogs (e.g., pyrrolidine derivatives) underscores the need for caution in handling .

Biological Activity

Methyl[(2S)-2-(pyrrolidin-1-yl)propyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cellular signaling. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell types, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring. The molecular formula is C8H20Cl2N2C_8H_{20}Cl_2N_2, and it has a molecular weight of 287 g/mol. Its solubility and permeability characteristics are crucial for understanding its biological effects.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:

  • Neurotransmitter Systems : The compound may influence neurotransmitter release and reuptake, impacting neuronal signaling pathways.
  • Inflammatory Response : Research indicates that it can modulate inflammatory processes in microglial cells, potentially offering protective effects in neurodegenerative conditions .
  • Cell Viability and Apoptosis : It has been shown to induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduces pro-inflammatory cytokines ,
Apoptosis InductionInduces cell death in cancer cells
Inhibition of CytokinesModulates IL-1β and TNF-α release
Interaction with FPR2Activates FPR2 leading to anti-inflammatory effects

Case Study 1: Neuroinflammation

In a study involving mouse microglial N9 cells, this compound demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α when stimulated with lipopolysaccharide (LPS). This suggests its potential utility in treating neuroinflammatory diseases like Alzheimer's disease .

Case Study 2: Cancer Cell Lines

Another investigation assessed the compound's ability to induce apoptosis in various cancer cell lines. The results indicated that treatment with this compound led to increased rates of apoptosis, highlighting its potential as an anticancer agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. These investigations revealed that modifications to the pyrrolidine ring can significantly alter its biological activity, suggesting that further optimization could enhance its therapeutic efficacy.

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR confirms stereochemistry and proton environments, particularly the (2S) configuration and pyrrolidine ring protons.
  • X-ray crystallography : Resolves 3D conformation, including the spatial arrangement of the methyl and pyrrolidinyl groups.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and purity.
  • HPLC : Monitors reaction progress and purity (>98% by reverse-phase C18 columns) .

How can researchers resolve discrepancies in reported biological activity data across studies?

Advanced
Discrepancies may arise from assay variability or compound stability. Methodological approaches include:

  • Standardized assays : Use validated protocols (e.g., IC50 determination via radioligand binding assays for receptor affinity).
  • Stability testing : Assess compound integrity in assay buffers (pH 7.4, 37°C) using LC-MS to detect degradation products.
  • Dose-response curves : Replicate experiments across multiple cell lines (e.g., HEK-293 for GPCR activity) to confirm consistency.
  • Meta-analysis : Compare data from peer-reviewed studies while controlling for variables like solvent (DMSO vs. saline) .

What strategies enhance the compound’s solubility and stability for in vivo studies?

Q. Advanced

  • Salt optimization : The dihydrochloride form improves aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base .
  • Lyophilization : Stabilize the compound for long-term storage at -80°C.
  • Co-solvents : Use cyclodextrins or PEG-400 to maintain solubility in pharmacokinetic studies .

How should receptor interaction studies be designed to elucidate mechanisms of action?

Q. Advanced

  • Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., dopamine D2 receptors).
  • Competitive binding assays : Employ tritiated ligands (e.g., [3H]-spiperone) to measure Ki values.
  • Functional assays : Monitor second messengers (cAMP, calcium flux) in transfected cell lines.
  • Cross-validation : Combine in silico predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

What are the critical physicochemical properties influencing this compound’s research applications?

Q. Basic

Property Value Method
Molecular weight~239.74 g/molHRMS
LogP1.8 (predicted)HPLC retention time
pKa (amine)9.2Potentiometric titration
Melting point215–220°C (decomposes)Differential scanning calorimetry
Solubility (H2O)50 mg/mLUSP dissolution testing

How can structure-activity relationship (SAR) studies optimize therapeutic potential?

Advanced
SAR modifications focus on:

  • Pyrrolidine substituents : Introduce bulkier groups (e.g., tert-butyl) to enhance receptor selectivity.
  • Amine methylation : Compare primary vs. tertiary amines for metabolic stability (e.g., CYP450 assays).

Q. Example SAR Table :

Modification Effect on Activity Reference
Methyl → Ethyl at amine↓ Receptor affinity (Ki +20%)
Pyrrolidine → Piperidine↑ Solubility, ↓ CNS penetration
Chlorophenyl addition↑ Cytotoxicity (IC50 -50%)

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